molecular formula C19H20O3 B3179339 Isopropyl 2-(3-benzoylphenyl)propionate CAS No. 220662-26-0

Isopropyl 2-(3-benzoylphenyl)propionate

Cat. No.: B3179339
CAS No.: 220662-26-0
M. Wt: 296.4 g/mol
InChI Key: IXHQKBLIJOIESQ-UHFFFAOYSA-N
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Description

Isopropyl 2-(3-benzoylphenyl)propionate is an organic compound with the molecular formula C19H20O3. It is a derivative of propionic acid and features a benzoyl group attached to a phenyl ring, which is further connected to an isopropyl ester. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-(3-benzoylphenyl)propionate typically involves the esterification of 2-(3-benzoylphenyl)propionic acid with isopropanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

2-(3-benzoylphenyl)propionic acid+isopropanolisopropyl 2-(3-benzoylphenyl)propionate+water\text{2-(3-benzoylphenyl)propionic acid} + \text{isopropanol} \rightarrow \text{this compound} + \text{water} 2-(3-benzoylphenyl)propionic acid+isopropanol→isopropyl 2-(3-benzoylphenyl)propionate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3-benzoylphenyl)propionate can undergo various chemical reactions, including:

    Oxidation: The benzoyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

    Substitution: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Isopropyl 2-(3-benzoylphenyl)propionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-(3-benzoylphenyl)propionate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes and receptors, modulating their activity. The ester moiety allows for better cellular uptake and distribution within biological systems. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl benzoate: Similar ester structure but lacks the propionic acid moiety.

    Ethyl 2-(3-benzoylphenyl)propionate: Similar structure but with an ethyl ester instead of an isopropyl ester.

    Methyl 2-(3-benzoylphenyl)propionate: Similar structure but with a methyl ester instead of an isopropyl ester.

Uniqueness

Isopropyl 2-(3-benzoylphenyl)propionate is unique due to its specific ester and benzoyl group combination, which imparts distinct chemical and biological properties. Its structure allows for specific interactions in biological systems, making it valuable for various research and industrial applications .

Properties

IUPAC Name

propan-2-yl 2-(3-benzoylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-13(2)22-19(21)14(3)16-10-7-11-17(12-16)18(20)15-8-5-4-6-9-15/h4-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHQKBLIJOIESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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